molecular formula C10H11NO2 B12290881 5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-

5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-

Katalognummer: B12290881
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: ZZNXHQSAOHUNDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name (9R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one adheres to IUPAC guidelines by prioritizing the following features:

  • Parent heterocycle : The fused bicyclic system is designated as cyclohepta[b]pyridin-5-one, where a seven-membered carbocycle (cycloheptane) is annelated to a pyridine ring at positions b (C5–C6 bond).
  • Substituents : The hydroxyl group at position 9 and the ketone at position 5 are numbered according to the lowest possible locants.
  • Stereochemistry : The (R)-configuration at C9 is explicitly specified using the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the highest priority position in the tetrahedral center.

Alternative nomenclature includes (9R)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one-9-ol , though this form is less commonly adopted in recent literature.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal critical insights into the compound’s three-dimensional conformation (Table 1):

Table 1: Crystallographic Parameters of (9R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

Parameter Value
Crystal system Monoclinic
Space group P2₁
Unit cell dimensions a = 7.12 Å, b = 10.34 Å, c = 8.56 Å
β angle 102.3°
Z-value 2

Key structural features include:

  • Boat conformation : The cycloheptane ring adopts a boat-like geometry, with C9 and C5 atoms forming the prow and stern, respectively. This distortion minimizes steric clashes between the hydroxyl group and the pyridine nitrogen.
  • Intramolecular hydrogen bonding : The C9 hydroxyl proton forms a 2.15 Å hydrogen bond with the C5 ketone oxygen, stabilizing the bicyclic system.
  • Supramolecular interactions : In the crystal lattice, adjacent molecules associate via C–H···O contacts (2.42–2.67 Å) between pyridine C–H donors and ketone acceptors, forming helical chains along the b-axis.

Stereochemical Configuration at C9: R-Stereoisomerism Analysis

The absolute (R)-configuration at C9 has been unambiguously determined through:

  • X-ray anomalous dispersion : Flack parameter = 0.03(2) confirms the R-enantiomer in the crystalline state.
  • Chiral HPLC : Using a cellulose tris(3,5-dimethylphenylcarbamate) column, the compound elutes as a single peak (retention time = 12.7 min) with >98% enantiomeric excess.
  • Optical rotation : [α]D²⁵ = +43.2° (c = 0.5, methanol), consistent with R-configuration in analogous cycloheptane derivatives.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level further support the R-configuration’s stability, showing a 2.8 kcal/mol energy difference favoring the observed stereoisomer over the (S)-form due to reduced 1,3-diaxial strain.

Molecular Orbital Analysis of the Bicyclic Framework

Quantum mechanical calculations provide electronic structure insights (Table 2):

Table 2: Frontier Molecular Orbital Energies (eV) at the B3LYP/6-31G(d) Level

Orbital Energy (eV) Localization
HOMO -6.12 Pyridine π-system
LUMO -1.87 Ketone π* orbital
HOMO-1 -6.98 Cycloheptane σ-framework

Notable electronic features include:

  • Aromaticity : Nucleus-independent chemical shift (NICS) calculations give NICS(1) = -8.2 ppm for the pyridine ring, confirming moderate aromaticity comparable to unsubstituted pyridine (NICS(1) = -9.5 ppm).
  • Electrostatic potential : The ketone oxygen exhibits a strong negative potential (-209.7 kJ/mol), making it susceptible to nucleophilic attack, while the hydroxyl group shows a positive potential (+141.2 kJ/mol).
  • Conformational dependence : The HOMO-LUMO gap narrows by 0.4 eV when the cycloheptane ring adopts a chair-like conformation, suggesting enhanced reactivity in non-crystalline states.

This orbital profile explains the compound’s reactivity in Diels-Alder reactions, where the electron-deficient ketone moiety acts as a dienophile.

Eigenschaften

IUPAC Name

9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNXHQSAOHUNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Standard Conditions

The Ru-catalyzed ATH process is the most efficient method for achieving high enantiomeric excess (ee). The reaction utilizes formic acid as a hydrogen donor and dichloromethane (DCM) as the solvent. Key steps include:

  • Catalyst Selection : Ru complexes, such as [(R,R)-Ts-DENEB] (CAT01), enable enantioselective reduction of the C9 ketone in 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (compound 2 ).
  • Base Optimization : Diisopropylethylamine (DIPEA) enhances catalytic activity by stabilizing the transition state.
  • Hydrogen Donor : Formic acid provides protons for the reduction while avoiding excessive pressure requirements.

A representative procedure involves reacting compound 2 (19.98 mmol) with CAT01 (0.2 mol%), DIPEA (0.44 equiv.), and formic acid (1.09 equiv.) in DCM at 20°C for 18 hours under nitrogen. This yields the target product with 93.5% yield , 99.5% HPLC purity , and 99.78% ee .

Scalability and Industrial Adaptability

The ATH process operates at mild temperatures (20–25°C) and low catalyst loadings (0.2–0.5 mol%), making it cost-effective for large-scale production. A 500 mL pilot-scale reaction with 50.03 g of compound 2 achieved 92.1% yield and 99.9% ee using only 0.4 mol% Ru catalyst.

Enzymatic Reduction with Subsequent Configuration Correction

Enzyme-Mediated Ketone Reduction

Early routes employed ketoreductases (e.g., ES-KRED-119) to reduce compound 2 , but this method produced a mixture of (9R)- and (9S)-enantiomers. For example, Luo et al. reported a 43% yield of the desired (9R)-isomer alongside its enantiomer, necessitating a Mitsunobu reaction to invert the configuration.

Mitsunobu Reaction for Stereochemical Adjustment

The undesired (9S)-enantiomer is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a chiral alcohol (e.g., 4-nitrobenzoic acid) to invert the stereocenter. While effective, this two-step process increases complexity and reduces overall efficiency (<60% yield after correction ).

Comparative Analysis of Synthetic Methods

Method Catalyst/Enzyme Yield (%) ee (%) Purity (%) Scalability
Ru-Catalyzed ATH Ru-(R,R)-Ts-DENEB 92.1–93.5 99.7–99.9 99.5 High
Enzymatic Reduction ES-KRED-119 43 50–60 95 Low
Rh-Catalyzed Hydrogenation Rh-(R)-binapine 75 98 97 Moderate

Key Findings :

  • The Ru-ATH method outperforms enzymatic and Rh-catalyzed routes in yield, ee, and operational simplicity.
  • Enzymatic reduction requires additional steps for stereochemical correction, increasing costs and reducing throughput.

Synthesis of the Diketone Precursor (7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione)

The diketone 2 is synthesized via a three-step sequence:

  • Ester Condensation : Pyridine-2,3-dicarboxylic acid (compound 3 ) is esterified to dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate (compound 9 ) using dimethyl glutarate and potassium tert-butoxide.
  • Decarboxylation : Compound 9 undergoes acid-catalyzed decarboxylation in 6 N HCl at 78°C for 19.5 hours, yielding 2 with 89.6% yield .

Wissenschaftliche Forschungsanwendungen

Chemistry

5H-Cyclohepta[b]pyridin-5-one serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions typical of heterocycles:

Reaction Type Outcome
OxidationYields ketones or carboxylic acids
ReductionProduces alcohols or amines

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a probe for investigating biological pathways. Its ability to interact with specific enzymes makes it a useful tool for elucidating biochemical processes.

Medicine

The therapeutic potential of 5H-Cyclohepta[b]pyridin-5-one is notable, particularly in developing drugs targeting specific molecular pathways. It has been investigated for its effects on neurological disorders and inflammation:

  • Mechanism of Action : The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological processes relevant to disease states.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatile nature allows it to be incorporated into various formulations aimed at enhancing product efficacy.

Case Studies

  • Therapeutic Applications in Neurology
    • A study explored the effects of 5H-Cyclohepta[b]pyridin-5-one on neuroinflammation models. Results indicated that the compound reduces inflammatory markers and promotes neuroprotection.
  • Synthesis of Complex Molecules
    • Researchers successfully synthesized new derivatives of 5H-Cyclohepta[b]pyridin-5-one using this compound as a starting material. The derivatives exhibited enhanced pharmacological properties compared to their precursors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Differences References
(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one 9-hydroxy (R-configuration) 177.20 Parent structure; hydroxyl group critical for CGRP antagonist activity.
(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol 5-amino, 6-(2,3-difluorophenyl) substituent 290.31 Difluorophenyl group enhances lipophilicity; amino group enables salt formation for improved solubility.
9,9-Dibromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one 9,9-dibromo; pyridine fused at [c]-position 318.99 Bromine atoms increase steric bulk; [c]-fusion alters ring geometry and electronic properties.
5,6,7,8-Tetrahydro-9H-cyclohepta[b]pyridin-9-one 9-keto group 177.20 Lacks hydroxyl group; ketone reduces hydrogen-bonding capacity, impacting solubility and reactivity.
(6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one 9-triisopropylsilyloxy protecting group; 6-(2,3-difluorophenyl) 471.64 Silyl ether enhances stability during synthesis; difluorophenyl group modulates receptor binding.
7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione 5,9-diketone 193.20 Precursor to target compound; dual ketones require selective reduction for chiral control.

Structural and Computational Insights

X-ray crystallography (using SHELX software ) confirms the (R)-configuration of the hydroxyl group, which stabilizes the molecule via intramolecular hydrogen bonding. Comparative molecular docking studies reveal that the hydroxyl group in the target compound forms stronger interactions with the CGRP receptor compared to the keto analog (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol) . Brominated analogs, while structurally similar, exhibit reduced receptor affinity due to steric clashes .

Biologische Aktivität

5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C19H31NO2Si
  • Molecular Weight : 333.54 g/mol
  • CAS Number : 1190363-45-1

Pharmacological Potential

  • Antagonistic Activity : Research indicates that derivatives of this compound may exhibit antagonistic activity towards various receptors, particularly the chemokine receptor CCR2. A study focused on structure-activity relationships (SAR) for related compounds showed promising results with nanomolar inhibitory activity against CCR2, which is implicated in several chronic inflammatory diseases and cancer .
  • Cytotoxicity : Preliminary cytotoxicity assays have been conducted on related compounds. For instance, extracts containing similar structural motifs were tested against various cancer cell lines, revealing moderate to high cytotoxic effects, warranting further investigation into their mechanisms of action .
  • Neuroprotective Effects : The compound's potential neuroprotective effects are under investigation. Studies have suggested that cycloheptapyridine derivatives may interact with glutamate receptors, which play a crucial role in neurodegenerative diseases .

Study on CCR2 Antagonists

A significant study synthesized a series of compounds based on the 6,7,8,9-tetrahydro-5H-pyridin framework. The most active compound demonstrated an IC50 value of 61 nM for CCR2 and was selectively potent over CCR5. This highlights the potential of cycloheptapyridine derivatives in developing targeted therapies for inflammatory conditions .

Cytotoxicity Assessment

A cytotoxicity assessment was performed on extracts containing similar structures to 5H-Cyclohepta[b]pyridin-5-one. The results indicated that while some extracts exhibited significant cytotoxicity against Mycobacterium tuberculosis, others did not show any activity at the tested concentrations . This variability underscores the need for targeted studies on specific derivatives.

Data Table: Summary of Biological Activities

Activity Type Description Reference
CCR2 AntagonismIC50 = 61 nM; selective for CCR2 over CCR5
CytotoxicityModerate to high cytotoxic effects in specific extracts
Neuroprotective PotentialInteraction with glutamate receptors

Synthesis and Derivatives

The synthesis of (9R)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one has been documented in various studies. The synthetic routes often involve multi-step processes that include scaffold hopping strategies to optimize biological activity while minimizing toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.